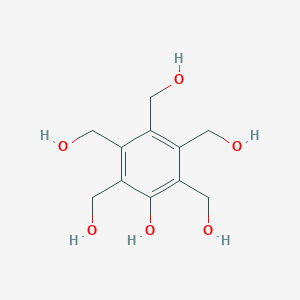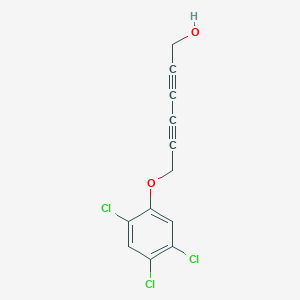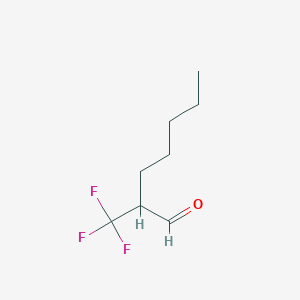![molecular formula C20H21NO B14601929 1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole CAS No. 61191-70-6](/img/structure/B14601929.png)
1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a naphtho[1,2-d][1,2]oxazole ring system substituted with a 2,4,6-trimethylphenyl group. The presence of the oxazole ring imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylbenzaldehyde with a suitable naphthoquinone derivative in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions: 1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl ring or the oxazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted oxazole compounds.
科学的研究の応用
1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2,4,6-Trimethylphenyl-oxazole: Shares the trimethylphenyl group but lacks the naphtho[1,2-d][1,2]oxazole ring system.
Naphtho[1,2-d][1,2]oxazole derivatives: Compounds with similar naphtho[1,2-d][1,2]oxazole ring systems but different substituents.
Uniqueness: 1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole is unique due to its specific combination of the trimethylphenyl group and the naphtho[1,2-d][1,2]oxazole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
61191-70-6 |
|---|---|
分子式 |
C20H21NO |
分子量 |
291.4 g/mol |
IUPAC名 |
1-(2,4,6-trimethylphenyl)-3a,4,5,9b-tetrahydrobenzo[e][1,2]benzoxazole |
InChI |
InChI=1S/C20H21NO/c1-12-10-13(2)18(14(3)11-12)20-19-16-7-5-4-6-15(16)8-9-17(19)22-21-20/h4-7,10-11,17,19H,8-9H2,1-3H3 |
InChIキー |
MFEQUKIBJKYYAA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC3C2C4=CC=CC=C4CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate](/img/structure/B14601891.png)

![3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine](/img/structure/B14601898.png)
![1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14601904.png)

![4-Cyanophenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14601909.png)


![4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14601919.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
